

solubility and storage conditions for MCA-SEVNLDAEFR-K(Dnp)-RR, amide

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Compound of Interest

Compound Name: MCA-SEVNLDAEFR-K(Dnp)-RR,
amide

Cat. No.: B15556355

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Technical Guide: MCA-SEVNLDAEFR-K(Dnp)-RR, Amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the solubility, storage, and handling of the fluorogenic peptide substrate, **MCA-SEVNLDAEFR-K(Dnp)-RR, amide**. It includes detailed experimental protocols for its application in enzyme assays and a visualization of its role in the amyloid precursor protein signaling pathway.

Peptide Overview

MCA-SEVNLDAEFR-K(Dnp)-RR, amide is a highly sensitive FRET (Förster Resonance Energy Transfer) substrate commonly used for the detection of β -secretase 1 (BACE-1) and caspase-3 activity. The peptide sequence is derived from a mutated form of the amyloid precursor protein (APP) cleavage site.

The peptide incorporates a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (MCA), at the N-terminus and a quenching acceptor, 2,4-Dinitrophenyl (Dnp), on the lysine (K) side chain. In its intact state, the proximity of the Dnp quencher to the MCA fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide backbone between specific amino acid residues, the MCA group is spatially separated from the Dnp group, leading

to a measurable increase in fluorescence intensity. This substrate is amidated at the C-terminus.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C86H125N27O29
Molecular Weight	2001.08 g/mol
CAS Number	438625-61-7
Appearance	Light yellow to yellow solid
Excitation Wavelength	~325 nm
Emission Wavelength	~393 nm

Solubility and Storage

Proper handling and storage are critical to maintain the integrity and performance of the peptide.

Table 2: Solubility Data

Solvent	Solubility	Notes
DMSO	Soluble	Recommended as the primary solvent for creating stock solutions.
Water	Soluble	May require adjustments based on the peptide's net charge.
Organic Solvents	Potentially Soluble	For highly hydrophobic peptides, initial dissolution in a small amount of DMSO followed by dilution with aqueous buffers is recommended.

General Peptide Solubility Guidelines

The solubility of a peptide is influenced by its amino acid composition and overall charge. The following is a general guide for dissolving **MCA-SEVNLDAEFR-K(Dnp)-RR, amide**:

- **Determine the Overall Charge:** Calculate the net charge of the peptide by assigning a value of +1 to basic residues (Arg, Lys, His, N-terminal -NH₂) and -1 to acidic residues (Asp, Glu, C-terminal -COOH).
- **Positive Net Charge:** If the overall charge is positive, attempt to dissolve the peptide in water first. If solubility is low, adding a small amount of 10%-30% acetic acid can improve dissolution. If it still fails to dissolve, a small volume of DMSO can be used.[\[1\]](#)
- **Negative Net Charge:** For peptides with a negative net charge, begin by attempting to dissolve in water. If this is unsuccessful, add a small volume (<50 µL) of ammonium hydroxide (NH₄OH). As a final step, DMSO can be used to solubilize the peptide.[\[1\]](#)
- **Neutral Net Charge:** If the peptide has a neutral charge, it is often best to start with an organic solvent such as acetonitrile or methanol. For very hydrophobic peptides, initial solubilization in a small amount of DMSO followed by careful dilution with water to the desired concentration is recommended.[\[1\]](#)

Storage Conditions

To ensure the long-term stability of the peptide, adhere to the following storage recommendations.

Table 3: Storage Recommendations

Condition	Storage Temperature	Duration	Notes
Powder (Lyophilized)	-20°C	1 year	Store desiccated and protected from light. [1] [2]
-80°C	2 years	For extended storage, keep sealed under nitrogen, away from moisture and light. [1]	
In Solvent (Stock Solution)	-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles. Store sealed and protected from light. [1]
-80°C	6 months	Ensure the solution is sealed to prevent moisture contamination. [1]	

Experimental Protocols

MCA-SEVNLDAEFR-K(Dnp)-RR, amide is a versatile substrate for studying the enzymatic activity of BACE-1 and caspase-3. Below are detailed protocols for conducting FRET-based assays.

BACE-1 Activity Assay

This protocol provides a framework for measuring BACE-1 activity using **MCA-SEVNLDAEFR-K(Dnp)-RR, amide**.

Materials:

- **MCA-SEVNLDAEFR-K(Dnp)-RR, amide**
- Recombinant human BACE-1 enzyme
- BACE-1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
- DMSO
- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader

Procedure:

- Prepare the Substrate Stock Solution: Dissolve the peptide in DMSO to a concentration of 1-10 mM.
- Prepare Working Solutions:
 - Substrate Working Solution: Dilute the substrate stock solution in BACE-1 Assay Buffer to the desired final concentration (typically in the low micromolar range).
 - Enzyme Working Solution: Dilute the recombinant BACE-1 enzyme in cold BACE-1 Assay Buffer to the desired concentration.
- Assay Protocol: a. To each well of the 96-well plate, add 50 μ L of the Substrate Working Solution. b. If screening for inhibitors, add 10 μ L of the test compound or vehicle control (DMSO). c. To initiate the reaction, add 40 μ L of the Enzyme Working Solution to each well. d. Incubate the plate at 37°C for 60-120 minutes, protected from light. e. Measure the fluorescence intensity at an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm. Kinetic readings can also be taken at regular intervals.

Caspase-3 Activity Assay

This protocol outlines the measurement of caspase-3 activity.

Materials:

- **MCA-SEVNLDAEFR-K(Dnp)-RR, amide**
- Cell lysate or purified caspase-3 enzyme
- Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
- DMSO
- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader

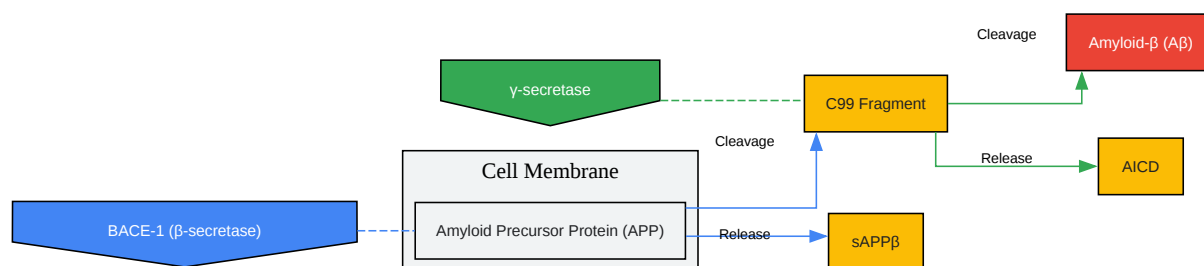
Procedure:

- Prepare Cell Lysates (if applicable): a. Induce apoptosis in cell cultures using a desired method. b. Harvest cells and lyse them in a suitable lysis buffer on ice. c. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Prepare the Substrate Stock Solution: Dissolve the peptide in DMSO to a concentration of 1-10 mM.
- Prepare Working Solutions:
 - Substrate Working Solution: Dilute the substrate stock solution in Caspase Assay Buffer to a final concentration of 10-50 μ M.
 - 2X Reaction Buffer: Prepare a 2X concentration of the Caspase Assay Buffer.
- Assay Protocol: a. Add 50 μ L of cell lysate or purified caspase-3 to each well of the 96-well plate. b. Add 50 μ L of the 2X Reaction Buffer to each well. c. To start the reaction, add 5 μ L of the Substrate Working Solution to each well. d. Incubate the plate at 37°C for 1-2 hours, protected from light. e. Measure the fluorescence intensity at an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm.

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing by BACE-1

BACE-1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. BACE-1 initiates the cleavage of APP, leading to the production of amyloid-beta ($A\beta$) peptides.

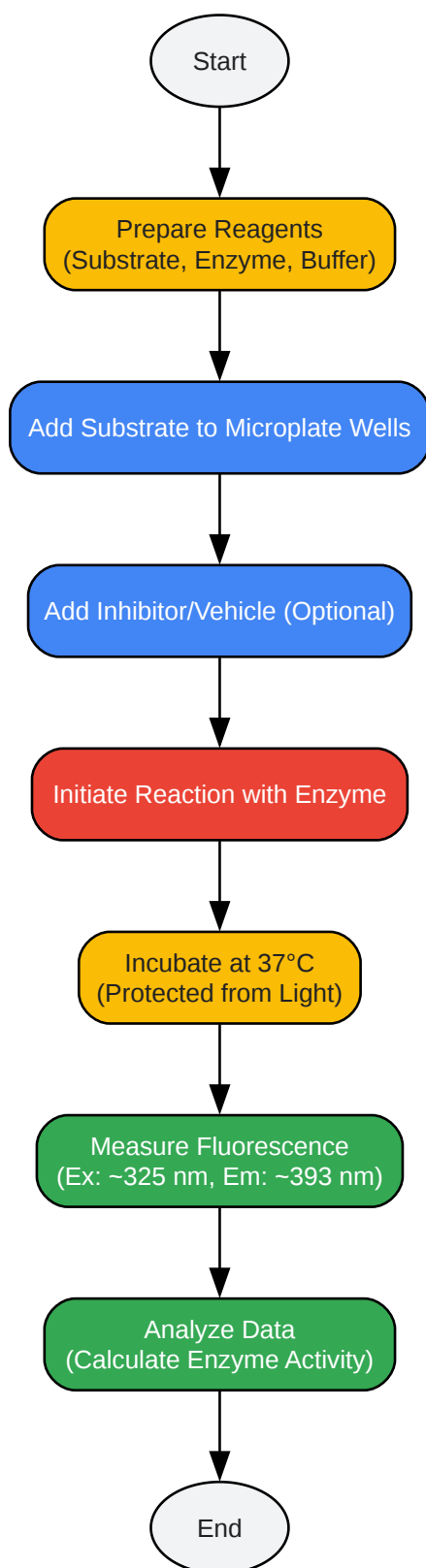


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Caption: Amyloid Precursor Protein (APP) processing pathway initiated by BACE-1.

Experimental Workflow for Enzyme Activity Assay

The following diagram illustrates the general workflow for a FRET-based enzyme activity assay using **MCA-SEVNLDAEFR-K(Dnp)-RR, amide**.



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Caption: General workflow for a FRET-based enzyme activity assay.

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